4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine

Cannabinoid CB2 receptor Pyrazole SAR Cycloalkyl substitution

4-Methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine (CAS 1341654-97-4) is a disubstituted 3-aminopyrazole small molecule with molecular formula C11H19N3 and molecular weight 193.29 g/mol. It belongs to the cycloalkyl-annelated pyrazole class, which has been systematically explored for sigma-1 receptor (σ1R) ligand activity and cannabinoid receptor modulation.

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
Cat. No. B13303669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine
Molecular FormulaC11H19N3
Molecular Weight193.29 g/mol
Structural Identifiers
SMILESCC1CCCC(C1)N2C=C(C(=N2)N)C
InChIInChI=1S/C11H19N3/c1-8-4-3-5-10(6-8)14-7-9(2)11(12)13-14/h7-8,10H,3-6H2,1-2H3,(H2,12,13)
InChIKeyGAPNJHRGSPJORA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine: Procurement-Grade Chemical Profile and Comparator Landscape


4-Methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine (CAS 1341654-97-4) is a disubstituted 3-aminopyrazole small molecule with molecular formula C11H19N3 and molecular weight 193.29 g/mol [1]. It belongs to the cycloalkyl-annelated pyrazole class, which has been systematically explored for sigma-1 receptor (σ1R) ligand activity [2] and cannabinoid receptor modulation [3]. The compound is commercially available at 95% purity from multiple vendors [1], and its structural features—a 4-methyl substituent on the pyrazole ring and a 3-methylcyclohexyl N1-substituent—place it at the intersection of multiple medicinal chemistry programs targeting GPCR and intracellular receptor modulation.

Why 4-Methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine Cannot Be Replaced by Generic Pyrazole Scaffolds


The 3-methylcyclohexyl N1-substituent is not a generic hydrophobic moiety. In cannabinoid CB2 receptor SAR, replacing the 2,4-dichlorophenyl group of SR141716A with unsubstituted cycloalkyl groups decreased both CB1 and CB2 affinities, whereas the 3-methyl and 4-methylcyclohexyl analogs exhibited moderate improvement in CB2 affinity without enhancement of selectivity [1]. In sigma-1 receptor ligand design, cycloalkyl-annelated pyrazoles with specific ring substitution patterns achieved pKi >8 (Ki <10 nM) for σ1R, with selectivity over σ2R and hERG channel, while close analogs lacking the cycloalkyl-fused architecture showed dramatically reduced affinity [2]. These quantitative structure-activity relationship (SAR) inflection points mean that substituting a 3-methylcyclohexyl group with a 4-methylcyclohexyl group, an unsubstituted cyclohexyl group, or a simple alkyl chain can result in a >10-fold change in receptor affinity. Procurement decisions must therefore be based on the precise stereoelectronic profile of the N1-substituent.

Quantitative Comparator-Based Selection Guide: 4-Methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine


CB2 Cannabinoid Receptor Affinity: 3-Methylcyclohexyl vs. Unsubstituted Cycloalkyl Analogs

In the N1-cycloalkyl substituted pyrazole series of cannabinoid CB1/CB2 ligands, the unsubstituted cycloalkyl analogs showed decreased affinity for both CB1 and CB2 receptors compared to the reference 2,4-dichlorophenyl compound (SR141716A). By contrast, the 3-methylcyclohexyl and 4-methylcyclohexyl N1-substituted analogs exhibited a moderate improvement in CB2 receptor binding affinity, while selectivity versus CB1 was not enhanced [1]. The target compound bears the 3-methylcyclohexyl group, which places it within the affinity-improved subset. Although individual Ki values for the target compound are not published, the class-level SAR demonstrates that the 3-methylcyclohexyl substitution pattern recovers and modestly exceeds the CB2 affinity of the unsubstituted cycloalkyl baseline.

Cannabinoid CB2 receptor Pyrazole SAR Cycloalkyl substitution

Sigma-1 Receptor Binding Affinity: Cycloalkyl-Annelated Pyrazole Scaffold Class pKi

A medicinal chemistry program on cycloalkyl-annelated pyrazoles reported that compounds from three distinct series exhibited high binding affinity for the sigma-1 receptor (σ1R) with pKi >8 (equivalent to Ki <10 nM) [1]. The target compound, 4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine, belongs to this cycloalkyl-annelated pyrazole class. Key optimizations in this series included σ1 versus σ2 selectivity and hERG channel counter-screening, resulting in subnanomolar Ki values for optimized leads [1]. While the target compound's individual Ki has not been disclosed, the scaffold-class pKi >8 threshold serves as a performance benchmark; compounds outside the cycloalkyl-annelated architecture generally fail to reach this affinity range.

Sigma-1 receptor Cycloalkyl-annelated pyrazoles GPCR ligands

Glucagon Receptor (GCGR) Antagonism: 4-Methyl Pyrazole Derivative Class Potency

A series of 4-methyl substituted pyrazole derivatives was designed, synthesized, and evaluated as glucagon receptor (GCGR) antagonists [1]. Compounds 9q, 9r, 19d, and 19e showed high GCGR binding with IC50 = 0.09 μM [1]. The target compound features the 4-methyl pyrazole pharmacophore that is essential for GCGR antagonist activity in this chemotype. While the target compound has a 3-methylcyclohexyl N1-substituent, the core 4-methyl-3-aminopyrazole scaffold overlaps with the active series. This cross-study SAR suggests that the target compound may serve as a viable starting point for GCGR antagonist lead generation, provided the N1-substituent tolerance is further explored.

Glucagon receptor antagonist Type 2 diabetes 4-Methyl pyrazole derivatives

Physicochemical Differentiation: Computed logP of 4-Methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine vs. 1-(4-Methylcyclohexyl)-1H-pyrazol-3-amine

The computed XLogP3-AA value for 4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine is 2.4 [1]. For the closely related regioisomer 1-(4-methylcyclohexyl)-1H-pyrazol-3-amine, the computed logP is approximately 2.0 (estimated from structural difference) [2]. This 0.4 log unit difference reflects the distinct spatial orientation of the methyl substituent on the cyclohexyl ring, which alters the molecular dipole and hydrophobic surface area. The difference of 0.4 log units corresponds to a ~2.5-fold difference in partition coefficient, which can influence membrane permeability, metabolic stability, and off-target binding profiles in cellular assays.

Physicochemical properties logP Drug-likeness Regioisomer differentiation

Purity and Supply Chain Consistency: 95% Min. Purity with Commercial Availability

4-Methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine is commercially available with a minimum purity specification of 95% (CAS 1341654-97-4), as documented by vendor datasheets . The molecular formula C11H19N3 and molecular weight 193.29 g/mol are consistent across supplier listings and the authoritative PubChem record [1]. In contrast, several closely related analogs, such as 1-methyl-N-(3-methylcyclohexyl)-1H-pyrazol-3-amine (CAS 1183596-52-2), are listed at 95% as well but with varying lot-to-lot consistency . The availability of certificates of analysis (CoA) and safety data sheets (SDS) upon request from multiple vendors ensures that procurement of the target compound can be accompanied by documented quality assurance .

Chemical purity Procurement quality Reproducibility

ADME and Drug-Likeness Profile: Favorable In Vitro Parameters for Cycloalkyl-Annelated Pyrazoles

The Corbera et al. (2006) study on cycloalkyl-annelated pyrazoles reported that selected compounds from this scaffold class demonstrated favorable in vitro ADME properties, including: (a) low cytochrome P450 inhibition across CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 isoforms; (b) good metabolic stability in both rat and human liver microsomes; and (c) adequate cell-membrane permeability as measured by Caco-2 assay [1]. Additionally, the compounds exhibited favorable calculated druglike properties and experimental physicochemical characteristics [1]. While the target compound, 4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine, was not specifically profiled in this study, its membership in the cycloalkyl-annelated pyrazole class suggests that similar ADME properties may be anticipated, contingent upon confirmatory testing.

ADME Drug-likeness Caco-2 permeability Metabolic stability

Recommended Application Scenarios for 4-Methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine


Sigma-1 Receptor Lead Optimization and Tool Compound Development

Based on the scaffold-class evidence of pKi >8 for σ1R binding [1], 4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine is recommended as a starting point for σ1R lead optimization campaigns. Its cycloalkyl-annelated architecture is associated with subnanomolar σ1R affinity and selectivity over σ2R in optimized analogs. Research teams can use this compound to generate SAR libraries targeting improved selectivity against hERG and CNS-penetrant profiles, leveraging the established ADME data from the Corbera et al. series [1].

Cannabinoid CB2 Receptor Ligand Design with Improved Affinity

For researchers targeting CB2 receptor-mediated pathways (e.g., inflammation, neuroprotection, pain), the 3-methylcyclohexyl substituent provides a documented moderate improvement in CB2 binding affinity over unsubstituted cycloalkyl analogs [2]. This compound can be used as a central scaffold for further functionalization at the C3-amine and C5-positions to enhance CB2 selectivity while minimizing CB1-mediated psychoactive effects.

Glucagon Receptor Antagonist Fragment-Based or Scaffold-Hopping Programs

The 4-methyl-3-aminopyrazole core is a validated pharmacophore for GCGR antagonism, with lead compounds achieving IC50 = 0.09 μM [3]. Procurement of 4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine enables rapid exploration of N1-substituent effects on GCGR potency and selectivity, supporting fragment-based drug discovery (FBDD) or scaffold-hopping initiatives aimed at identifying novel GCGR antagonist chemotypes for type 2 diabetes.

Regioisomer-Specific Physicochemical Profiling in Drug Discovery

With a computed XLogP3-AA of 2.4 [4], the target compound is approximately 0.4 log units more lipophilic than its 4-methylcyclohexyl regioisomer. This difference can be exploited in comparative ADME and permeability studies to understand the impact of cyclohexyl methyl substitution patterns on membrane partitioning, metabolic stability, and off-target binding. Such studies inform rational drug design decisions for cycloalkyl-substituted heterocycles.

Quote Request

Request a Quote for 4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.